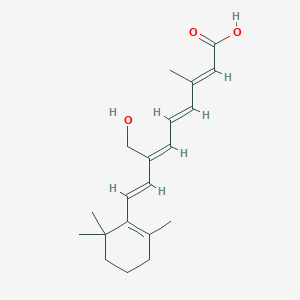

19-Hydroxy-all-trans-retinoic acid

Description

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(2E,4E,6Z,8E)-7-(hydroxymethyl)-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-15(13-19(22)23)7-5-9-17(14-21)10-11-18-16(2)8-6-12-20(18,3)4/h5,7,9-11,13,21H,6,8,12,14H2,1-4H3,(H,22,23)/b7-5+,11-10+,15-13+,17-9- |

InChI Key |

QZKISTBYGXZBOE-JHYVTPCUSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/CO |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)CO |

Origin of Product |

United States |

Scientific Research Applications

Dermatological Applications

19-Hydroxy-all-trans-retinoic acid has been investigated for its efficacy in treating various skin conditions, particularly due to its ability to modulate cellular differentiation and proliferation.

- Acne Treatment : Retinoids, including this compound, are widely used to treat acne vulgaris. They help reduce sebum production and promote the turnover of skin cells, thus preventing clogged pores. Clinical studies have shown that topical formulations can significantly reduce acne lesions with manageable side effects .

- Photoaging : The compound has been used in formulations aimed at reducing signs of photoaging. It enhances collagen synthesis and improves skin texture by promoting the turnover of damaged skin cells. Studies indicate that patients using retinoid-based creams experience improved skin elasticity and reduced fine lines .

- Psoriasis : this compound has shown promise in managing psoriasis through its anti-inflammatory effects and ability to normalize keratinocyte differentiation .

Oncology Applications

The compound's role in cancer therapy is particularly noteworthy:

- Acute Promyelocytic Leukemia (APL) : this compound has been utilized in the treatment of APL, where it acts as a differentiating agent that induces remission in patients. Clinical trials have demonstrated high response rates and significant improvements in overall survival when used in conjunction with chemotherapy .

- Other Cancers : Research indicates potential applications in treating other malignancies such as breast cancer and gastric cancer. For instance, studies have shown that retinoids can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of gene expression related to cell cycle regulation .

Mechanistic Insights

The therapeutic effects of this compound can be attributed to several mechanisms:

- Gene Regulation : The compound regulates gene expression by activating nuclear receptors that control the transcription of genes involved in cell differentiation and apoptosis .

- Cell Cycle Modulation : It influences the cell cycle by promoting G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

- Apoptosis Induction : The compound can trigger apoptotic pathways in malignant cells, leading to reduced tumor burden .

Case Studies

Several case studies highlight the effectiveness of this compound:

- A study involving patients with APL showed that those treated with this compound achieved complete remission within weeks, underscoring its rapid action as a differentiating agent .

- In dermatological settings, clinical trials reported significant improvement in acne lesions after treatment with topical formulations containing retinoids, including this compound, with a notable reduction in side effects compared to traditional treatments .

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Key Properties of 19-OH-ATRA and Analogous Retinoids

Pharmacokinetic and Pharmacodynamic Differences

- Receptor Binding : ATRA exhibits high affinity for RARs, driving differentiation of APL cells . In contrast, 19-OH-ATRA’s hydroxyl group likely reduces RAR binding, diminishing its therapeutic potency but enhancing metabolic clearance .

- Metabolism : ATRA undergoes rapid 4-oxidation and glucuronidation, whereas 19-OH-ATRA is further metabolized via phase II conjugation (e.g., sulfation) . This difference may explain its lower plasma accumulation compared to ATRA .

- Toxicity: Hydroxylation mitigates ATRA’s teratogenicity by reducing placental transfer efficiency.

Therapeutic and Research Implications

- 13-cis-RA: Used in dermatology due to slower metabolism but notorious for teratogenicity .

- 19-OH-ATRA : May serve as a biomarker for ATRA metabolism or a prodrug with modified pharmacokinetics. Current research gaps include its receptor interaction profile and role in cancer chemoprevention .

Research Recommendations

Mechanistic Studies : Elucidate 19-OH-ATRA’s affinity for nuclear receptors (RAR/RXR) using competitive binding assays .

Toxicological Profiling : Assess teratogenicity in animal models relative to ATRA and 4-oxo-ATRA .

Clinical Biomarker Potential: Validate 19-OH-ATRA as a surrogate marker for ATRA metabolism in APL patients .

Preparation Methods

Challenges and Mitigation

-

Substrate Inhibition : High atRA concentrations (>50 µM) inhibit CYP activity. Microfluidic systems with continuous substrate feeding alleviate this issue.

-

Byproduct Formation : Competing hydroxylation at C4 or C18 positions is minimized using CYP26B1 mutants with narrowed active sites.

Chemical Synthesis via Direct Hydroxylation

Chemical Reagents and Mechanisms

Chemical methods employ oxidizing agents to introduce the hydroxyl group at C19. Common reagents include:

Stepwise Synthesis from atRA Precursors

A hybrid approach involves synthesizing atRA followed by chemical hydroxylation. For example, the Knoevenagel condensation route (as described for atRA synthesis) yields methyl retinoate, which undergoes hydroxylation using tert-butyl hydroperoxide (TBHP) in the presence of VO(acac)₂ as a catalyst.

Key Reaction Steps :

-

Knoevenagel Condensation : β-ionone + cyanoacetic acid → C15 nitrile (yield: 75–80%).

-

Reduction : C15 nitrile → C15 aldehyde using DIBAL-H (yield: 85%).

-

Hydroxylation : VO(acac)₂-catalyzed oxidation of atRA methyl ester (yield: 40–50%).

Table 2: Chemical Hydroxylation Efficiency

| Reagent System | Yield (%) | Regioselectivity (C19:C18) |

|---|---|---|

| TBHP/VO(acac)₂ | 45 | 3:1 |

| H₂O₂/Fe(II) | 30 | 1.5:1 |

| OsO₄/NMO | 25 | 1:1 |

Limitations and Advancements

-

Low Regioselectivity : Unwanted hydroxylation at C18 necessitates chromatography for purification.

-

Toxic Reagents : OsO₄ and TBHP require stringent safety protocols. Recent work explores Bi(III)-based catalysts as safer alternatives.

Semi-Synthetic Approaches Combining Enzymatic and Chemical Methods

Biocatalytic Retinoid Functionalization

Emerging strategies use CYP enzymes for initial hydroxylation, followed by chemical modifications to enhance solubility or stability. For example, enzymatic 19-hydroxylation is coupled with esterification using 1-hydroxy-3,3-dimethylbutan-2-one to produce prodrug derivatives.

Case Study: Hydroxyl-Pinacolone Retinoate Synthesis

-

Enzymatic Step : CYP26B1 hydroxylates atRA (60% yield).

-

Chemical Step : Esterification with hydroxyl-pinacolone (yield: 70–75%).

This dual approach reduces synthesis steps while improving product applicability in hydrophobic matrices.

Analytical Characterization and Quality Control

Structural Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves 19-hydroxy-atRA from atRA (retention time: 12.3 vs. 14.1 minutes). UV detection at 350 nm ensures quantification accuracy.

Q & A

Q. What are the established methods for synthesizing and characterizing 19-Hydroxy-all-trans-retinoic acid (19-OH-ATRA) in vitro?

To synthesize and characterize 19-OH-ATRA, researchers should:

- Chemical Synthesis : Use retinoic acid precursors and enzymatic oxidation (e.g., cytochrome P450 enzymes) to generate 19-OH-ATRA. Validate purity via HPLC or LC-MS, ensuring retention time and mass spectra align with reference standards .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm hydroxylation at the C19 position and all-trans stereochemistry. Compare spectral data to published retinoid profiles .

- Bioactivity Assays : Test in vitro activity using reporter gene assays (e.g., luciferase under retinoic acid response elements) to confirm receptor binding and transcriptional activation .

Q. How can researchers quantify 19-OH-ATRA in biological matrices while minimizing degradation?

- Sample Preparation : Use light-protected, low-temperature workflows to prevent photoisomerization and oxidative degradation. Add antioxidants (e.g., butylated hydroxytoluene) to matrices like plasma or tissue homogenates .

- Analytical Methods : Implement LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated 19-OH-ATRA) for precise quantification. Validate method sensitivity (LOD/LOQ) and specificity against structurally similar retinoids .

Q. What experimental models are appropriate for studying 19-OH-ATRA’s role in cellular differentiation?

- In Vitro Models : Use cell lines with well-characterized retinoic acid receptor (RAR) expression, such as HL-60 (leukemia) or F9 (teratocarcinoma). Monitor differentiation markers (e.g., CD11b for myeloid cells) via flow cytometry .

- Dose-Response Design : Optimize treatment duration (e.g., 48–72 hours) and concentrations (1–100 nM) based on prior retinoid studies. Include negative controls (vehicle-treated cells) and positive controls (ATRA) .

Q. How should preclinical studies on 19-OH-ATRA’s toxicity be designed to meet NIH guidelines?

- Animal Models : Select species with retinoid metabolism comparable to humans (e.g., rodents). Document strain, age, and sex in compliance with ARRIVE guidelines .

- Endpoint Analysis : Measure hepatotoxicity (serum ALT/AST), teratogenicity (embryonic development assays), and histopathology. Compare results to ATRA toxicity profiles .

Advanced Research Questions

Q. How can contradictory data on 19-OH-ATRA’s pro-differentiative vs. pro-apoptotic effects be resolved?

- Mechanistic Deconvolution : Use RNA-seq or single-cell sequencing to identify divergent signaling pathways (e.g., RAR activation vs. reactive oxygen species induction) in different cell types .

- Contextual Variables : Control for cell cycle status, nutrient availability, and co-treatment agents (e.g., antioxidants) that may bias outcomes. Replicate experiments across independent labs to confirm reproducibility .

Q. What strategies improve 19-OH-ATRA’s tissue-specific targeting while reducing systemic toxicity?

- Nanoparticle Delivery : Encapsulate 19-OH-ATRA in ligand-functionalized liposomes (e.g., folate-targeted) to enhance uptake in cancer cells. Validate targeting efficiency via biodistribution studies .

- Prodrug Design : Synthesize ester or amide derivatives that release active 19-OH-ATRA only in target tissues (e.g., via tumor-specific proteases) .

Q. Why does 19-OH-ATRA exhibit variable pharmacokinetics across preclinical models, and how can this be addressed?

- Metabolic Profiling : Characterize interspecies differences in CYP26-mediated clearance using liver microsomes from humans vs. rodents. Adjust dosing regimens (e.g., pulsatile administration) to maintain therapeutic exposure .

- Population PK Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for covariates like body weight, renal function, and genetic polymorphisms .

Q. How can researchers assess synergistic interactions between 19-OH-ATRA and epigenetic modulators (e.g., HDAC inhibitors)?

- Combinatorial Screening : Use factorial design experiments to test multiple dose ratios. Analyze synergy via the Chou-Talalay method (combination index <1 indicates synergy) .

- Mechanistic Validation : Perform chromatin immunoprecipitation (ChIP) to evaluate histone acetylation and RARβ promoter accessibility post-treatment .

Methodological Best Practices

- Data Contradictions : Use systematic reviews or meta-analyses to reconcile conflicting results. Highlight variables like assay sensitivity, model systems, and metabolite interference .

- Ethical Compliance : Adhere to NIH preclinical reporting standards, including randomization, blinding, and statistical power calculations .

- Manuscript Preparation : Follow Vancouver reference formatting and disclose all conflicts of interest (e.g., funding from retinoid-related grants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.